[(6-Chloropyridin-3-yl)methyl]cyanamide
Overview
Description
[(6-Chloropyridin-3-yl)methyl]cyanamide is an organic compound with the molecular formula C7H6ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridine ring and a cyanamide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of [(6-Chloropyridin-3-yl)methyl]cyanamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
[(6-Chloropyridin-3-yl)methyl]cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the cyanamide group to an amine group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
[(6-Chloropyridin-3-yl)methyl]cyanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(6-Chloropyridin-3-yl)methyl]cyanamide involves its interaction with specific molecular targets. In biological systems, it can disrupt cellular processes by interacting with enzymes or receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions .
Comparison with Similar Compounds
[(6-Chloropyridin-3-yl)methyl]cyanamide is similar to other compounds such as thiacloprid, which also contains a chloropyridine ring and a cyanamide group. this compound is unique in its specific structure and reactivity. Similar compounds include:
Thiacloprid: An insecticide with a similar structure but different applications.
Acetamiprid: Another neonicotinoid insecticide with a chloropyridine ring.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methylcyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-1-6(4-11-7)3-10-5-9/h1-2,4,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAKGRUQYCVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679889 | |
Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491593-46-5 | |
Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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